(8S,9S,10R,14S)-13-Ethyl-11-methylene-2,3,7,8,9,10,11,12,13,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17(6H)-one
Overview
Description
13-Ethyl-11-methylenegon-4-en-17-one is a synthetic steroid compound with the molecular formula C20H28O and a molecular weight of 284.44 g/mol . It is also known by several other names, including Desogestrel EP Impurity C and Desogestrel USP Related Compound D . This compound is a key intermediate in the synthesis of various steroidal drugs and has significant applications in pharmaceutical research and development.
Preparation Methods
The preparation of 13-Ethyl-11-methylenegon-4-en-17-one involves multiple synthetic steps, typically starting from estrone . The synthetic route includes several substitution and oxidation reactions. One common method involves the following steps:
Starting Material: Estrone
Substitution Reaction: Introduction of an ethyl group at the 13th position.
Oxidation Reaction: Formation of the methylene group at the 11th position.
Final Product: 13-Ethyl-11-methylenegon-4-en-17-one
The reaction conditions for these steps often require specific reagents and catalysts, and the process is carried out under controlled temperature and pressure conditions .
Chemical Reactions Analysis
13-Ethyl-11-methylenegon-4-en-17-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can convert the compound into different derivatives.
Substitution: This reaction can replace one functional group with another.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
13-Ethyl-11-methylenegon-4-en-17-one has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various steroidal compounds.
Biology: It is studied for its potential effects on biological systems and its role in hormone regulation.
Medicine: It is a key intermediate in the production of contraceptive drugs and other steroidal medications.
Industry: It is used in the development of new pharmaceutical formulations and drug delivery systems
Mechanism of Action
The mechanism of action of 13-Ethyl-11-methylenegon-4-en-17-one involves its interaction with specific molecular targets and pathways. As a steroidal compound, it can bind to hormone receptors and modulate their activity. This interaction can influence various physiological processes, including hormone regulation and metabolic pathways .
Comparison with Similar Compounds
13-Ethyl-11-methylenegon-4-en-17-one is unique compared to other similar compounds due to its specific structure and functional groups. Similar compounds include:
Desogestrel: A progestin used in hormonal contraceptives.
Ethinylestradiol: A synthetic estrogen used in combination with progestins for contraceptive purposes.
Levonorgestrel: Another progestin used in emergency contraception
These compounds share some structural similarities but differ in their specific functional groups and biological activities.
Properties
IUPAC Name |
13-ethyl-11-methylidene-1,2,3,6,7,8,9,10,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28O/c1-3-20-12-13(2)19-15-7-5-4-6-14(15)8-9-16(19)17(20)10-11-18(20)21/h6,15-17,19H,2-5,7-12H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVNYZZFGXXHVMG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC12CC(=C)C3C(C1CCC2=O)CCC4=CCCCC34 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54024-21-4 | |
Record name | (8S,9S,10R,14S)-13-ethyl-11-methylidene-1,2,3,6,7,8,9,10,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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